molecular formula C22H24N4O2 B2875701 4-phenyl-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide CAS No. 1448075-95-3

4-phenyl-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide

Cat. No.: B2875701
CAS No.: 1448075-95-3
M. Wt: 376.46
InChI Key: BLGMJAXKBKHXHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide is a synthetic chemical compound designed for research applications. It features a complex structure incorporating pyrazole and pyridine heterocycles, motifs frequently found in compounds with significant biological activity . The molecular scaffold combines a pyrazolyl-ethyl linker with an oxane (tetrahydropyran) carboxamide group, suggesting potential for good metabolic stability and membrane permeability. Pyrazole-carboxamide derivatives are a subject of intense investigation in medicinal chemistry and agrochemical research due to their diverse mechanisms of action . While the specific biological profile of this compound requires empirical determination, analogs within this structural class have been studied for their potential to interact with various enzyme systems. Some pyrazole carboxamides are known to function by inhibiting mitochondrial function, specifically targeting complexes II and IV in the electron transport chain, which can disrupt energy metabolism in cells . Other research indicates that pyrazoline derivatives (dihydropyrazoles) exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use. Researchers are encouraged to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-phenyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c27-21(22(10-16-28-17-11-22)18-6-2-1-3-7-18)24-13-15-26-14-9-20(25-26)19-8-4-5-12-23-19/h1-9,12,14H,10-11,13,15-17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGMJAXKBKHXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=CC(=N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-phenyl-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide is a compound of interest due to its potential pharmacological applications, particularly in anti-inflammatory and analgesic therapies. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound's structure can be represented as follows:

C19H22N4O\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}

This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity.

Research suggests that compounds with similar structures often exhibit selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation. The selectivity for COX-2 over COX-1 is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anti-inflammatory Effects

Several studies have demonstrated the anti-inflammatory properties of pyrazole derivatives. For instance, compounds structurally related to this compound have shown significant inhibition of edema in animal models. The following table summarizes key findings on the anti-inflammatory activity of related compounds:

Compound NameCOX-2 Selectivity IndexInhibition Percentage (%)Reference
Compound A8.1782.8
Compound B9.3178.9
Compound C>18996
4-phenyl...TBDTBDTBD

Note: The selectivity index (SI) indicates the potency and preference for inhibiting COX-2 over COX-1.

Analgesic Activity

In vivo studies have shown that certain pyrazole derivatives exhibit analgesic effects comparable to established pain relievers. For example, one study indicated that a related compound displayed significant pain relief in models of acute pain .

Case Studies

A notable case study involved the administration of a pyrazole derivative in a carrageenan-induced rat paw edema model, where it demonstrated a significant reduction in swelling compared to control groups. This highlights the therapeutic potential of such compounds in managing inflammatory conditions.

Safety Profile

Safety assessments are crucial for any therapeutic agent. Some studies report minimal gastric toxicity associated with pyrazole derivatives, suggesting a favorable safety profile compared to traditional NSAIDs. For instance, one compound with a high COX-2 selectivity index showed an ulcerogenic index significantly lower than that of celecoxib, indicating better gastrointestinal safety .

Comparison with Similar Compounds

Compound A : N-(2-(4-(1H-pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide (from )

  • Core Differences :
    • Functional Group : Compound A contains a sulfamide (-SO₂-NH-) linkage instead of a carboxamide (-CONH-).
    • Scaffold : Lacks the oxane ring; features a linear ethyl chain connected to a benzene ring.
    • Heterocyclic Motifs : Shares pyridine and pyrazole groups but positions them differently.

Compound B : 4-Phenyl-N-(pyridin-2-ylmethyl)oxane-4-carboxamide (Hypothetical Analog)

  • Core Differences :
    • Linker : Replaces the pyrazolyl-ethyl chain with a simpler pyridinylmethyl group.
    • Rigidity : Retains the oxane ring but reduces conformational freedom in the side chain.

Comparative Analysis via Data Table

Parameter Target Compound Compound A () Compound B (Hypothetical)
Molecular Formula C₂₄H₂₆N₄O₂ C₁₆H₁₇N₅O₂S C₁₉H₂₁N₃O₂
Key Functional Groups Carboxamide, oxane, pyrazole, pyridine Sulfamide, benzene, pyrazole, pyridine Carboxamide, oxane, pyridine
Molecular Weight (g/mol) ~402.5 ~355.4 ~323.4
LogP (Predicted) ~3.2 (moderate lipophilicity) ~2.8 (sulfamide enhances polarity) ~2.5 (reduced lipophilicity)
Synthetic Route Likely multi-step (e.g., SNAr, amidation) SNAr reaction between aryl bromide and vinylpyridine Amidation of oxane-carboxylic acid

Key Findings from Structural Comparisons

Impact of Carboxamide vs. Sulfamide: The carboxamide in the target compound may offer superior metabolic stability compared to sulfamide-based analogs like Compound A, as sulfamides are prone to enzymatic hydrolysis in vivo.

Role of the Oxane Scaffold :

  • The oxane ring introduces conformational rigidity, which may enhance binding selectivity compared to linear scaffolds in Compound A. This is critical for minimizing off-target effects in therapeutic applications.

Pyrazole-Pyridine Synergy :

  • Both the target compound and Compound A utilize pyridine-pyrazole motifs, which are prevalent in kinase inhibitors (e.g., c-Met inhibitors). The spatial arrangement in the target compound, however, may allow for better π-π stacking or hydrophobic interactions.

Synthetic Accessibility :

  • Compound A’s synthesis via SNAr (nucleophilic aromatic substitution) is well-documented, whereas the target compound likely requires more complex steps, such as coupling the oxane-carboxylic acid to the pyrazolyl-ethylamine intermediate.

Hypothetical Pharmacological Implications

  • Target Compound : Predicted to exhibit enhanced blood-brain barrier penetration (due to moderate LogP) and prolonged half-life (rigid oxane scaffold resists CYP450 metabolism).
  • Compound A : Sulfamide’s polarity may limit CNS activity but improve renal clearance, reducing toxicity risks.

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